REACTION_CXSMILES
|
[CH3:1][Si](C)(C)[N-][Si](C)(C)C.[K+].[Br-].[CH2:12]([C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][C:15]=1[I:22])[CH3:13]>C1COCC1>[CH:18]([C:17]1[CH:20]=[CH:21][C:14]([CH2:12][CH3:13])=[C:15]([I:22])[CH:16]=1)=[CH2:1] |f:0.1|
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Name
|
|
Quantity
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46.1 mL
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Type
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reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+]
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Name
|
|
Quantity
|
8.24 g
|
Type
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reactant
|
Smiles
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[Br-]
|
Name
|
|
Quantity
|
62 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
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C(C)C1=C(C=C(C=O)C=C1)I
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Name
|
|
Quantity
|
31 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 20 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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stirred overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with satd NH4Cl (50 mL)
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Type
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EXTRACTION
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Details
|
the resulting mixture was extracted with EtOAc (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 2448 mL)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC(=C(C=C1)CC)I
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |